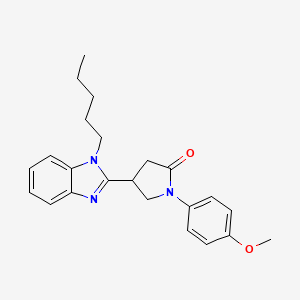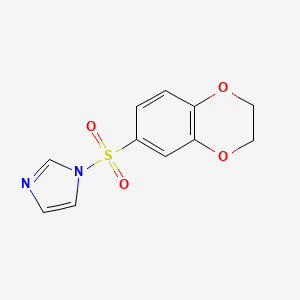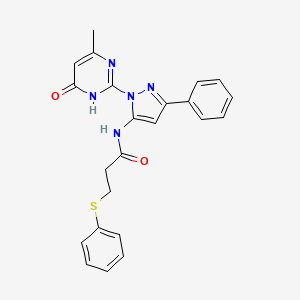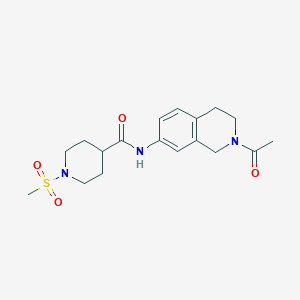
1-(4-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, commonly known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It is a member of the indole-based synthetic cannabinoids family, which are known for their high potency and affinity for the cannabinoid receptors. MMB-2201 was first synthesized in 2014 and has since gained popularity among researchers due to its unique pharmacological properties.
Mecanismo De Acción
MMB-2201 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of various downstream signaling pathways. This results in a range of physiological and biochemical effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception.
Biochemical and Physiological Effects
MMB-2201 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, MMB-2201 has been shown to modulate the activity of the endocannabinoid system, which plays a critical role in regulating a range of physiological functions, including appetite, pain perception, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMB-2201 in laboratory experiments is its high potency and affinity for the cannabinoid receptors. This makes it an excellent tool for studying the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications. However, one of the limitations of using MMB-2201 is its potential for abuse and dependence, which may limit its use in certain laboratory settings.
Direcciones Futuras
There are several potential future directions for research involving MMB-2201. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, including increased potency and selectivity for the cannabinoid receptors. Additionally, there is a growing interest in studying the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of chronic pain, anxiety, and other neurological disorders. Finally, there is a need for further research into the potential risks and side effects associated with the use of synthetic cannabinoids, including MMB-2201, in laboratory and clinical settings.
Métodos De Síntesis
MMB-2201 can be synthesized using a variety of methods, including the condensation of 4-methoxyphenylacetic acid with 1-pentyl-1H-benzimidazole-2-amine, followed by cyclization with pyrrolidin-2-one. Another method involves the reaction of 4-methoxyphenylacetic acid with 1-pentyl-1H-indole-3-carboxaldehyde, followed by cyclization with pyrrolidin-2-one. Both methods yield high-quality MMB-2201 with high purity.
Aplicaciones Científicas De Investigación
MMB-2201 has been extensively studied for its potential use in scientific research. It is commonly used as a reference standard in analytical laboratories for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, MMB-2201 has been used to study the pharmacological properties of synthetic cannabinoids, including their effects on the cannabinoid receptors and their potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-4-7-14-25-21-9-6-5-8-20(21)24-23(25)17-15-22(27)26(16-17)18-10-12-19(28-2)13-11-18/h5-6,8-13,17H,3-4,7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQDTQMKHUKQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide](/img/structure/B2908806.png)
![N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2908807.png)
![1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B2908810.png)





![2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2908821.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2908825.png)